5-(2-furyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound belongs to a class of heterocyclic compounds known as 1,2,4-triazoles. These compounds are recognized for their wide range of biological activities and low toxicity, making them of significant interest in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep reactions, often starting with the formation of a basic 1,2,4-triazole nucleus followed by various condensation reactions. For instance, Singh and Kandel (2013) described a process involving cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize a related triazole compound (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, often involving multiple rings and functional groups. The crystal structure of similar compounds reveals intricate intermolecular interactions and hydrogen bonding patterns. For example, Zareef, Iqbal, and Parvez (2008) discussed the crystal structure of a related compound, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Zareef, Iqbal, & Parvez, 2008).
Chemical Reactions and Properties
Triazole derivatives are known to undergo various chemical reactions, including cyclization, acylation, and condensation. These reactions can alter the compound's structure and properties significantly, as demonstrated in multiple studies on similar compounds.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are often determined by their specific structural features. These compounds generally exhibit good solubility in organic solvents and have defined melting points, indicative of their purity and stability.
Chemical Properties Analysis
The chemical properties of triazole derivatives are influenced by the presence of functional groups and the overall molecular structure. They often exhibit notable biological activities, including antimicrobial and antifungal properties. For instance, Rajurkar et al. (2016) synthesized triazole derivatives and evaluated their antimicrobial activity, demonstrating significant efficacy against various microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).
properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4OS/c15-14(16,17)10-5-3-9(4-6-10)8-18-21-12(19-20-13(21)23)11-2-1-7-22-11/h1-8H,(H,20,23)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDRYRQIRJUJO-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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